9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, with the CAS number 1190363-45-1, is a chemical compound characterized by its complex bicyclic structure. The molecular formula is , and it has a molecular weight of approximately 333.54 g/mol. This compound features a triisopropylsilyl group that enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications. The compound is primarily known for its role as an impurity in the pharmaceutical compound Rimegepant, which is used to treat migraines .
While specific biological activities of 9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one are not extensively documented, its structural similarity to other compounds in medicinal chemistry suggests potential interactions with biological targets. It serves as an impurity in Rimegepant, which is known for its efficacy in treating acute migraine attacks by acting as a calcitonin gene-related peptide receptor antagonist .
The synthesis of 9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one typically involves the following steps:
The primary application of 9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one lies within pharmaceutical research and development. Its role as an impurity in Rimegepant highlights its significance in drug formulation and quality control processes. Additionally, due to its unique chemical structure, it may serve as a precursor for synthesizing other bioactive compounds or analogs .
Several compounds share structural or functional similarities with 9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one:
Compound Name | CAS Number | Key Features |
---|---|---|
Rimegepant | 1190363-45-1 | Calcitonin gene-related peptide receptor antagonist; used for migraine treatment |
(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one | 1190363-44-0 | Precursor for synthesis; lacks silyl group |
(S)-9-(Triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one | Not available | Stereoisomer; potential differences in biological activity |
The uniqueness of 9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one primarily arises from its triisopropylsilyl ether functionality which enhances its stability and solubility compared to similar compounds lacking such modifications. This property may contribute to its utility in pharmaceutical formulations and synthetic pathways .